2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
Description
This compound is a synthetic ethanone derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether oxygen to a ketone group. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted with a 4-fluorophenylsulfonyl group, which may enhance solubility and target-binding interactions.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S/c1-21(2)10-14-4-3-5-18(20(14)28-21)27-13-19(24)23-11-17(12-23)29(25,26)16-8-6-15(22)7-9-16/h3-9,17H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKENROYHORZTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a benzofuran moiety with an azetidine ring, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C16H20FNO4S |
| Molecular Weight | 345.40 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key] |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds containing similar structural motifs. The presence of the benzofuran and sulfonamide groups in the compound suggests potential efficacy against various pathogens.
- Mechanism of Action :
-
Case Studies :
- A study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Another investigation revealed that derivatives of benzofuran exhibited antifungal properties against Candida albicans, highlighting the versatility of benzofuran-containing compounds in antimicrobial applications .
Pharmacological Profiles
The pharmacological profile of this compound is still under investigation; however, its structural components suggest several potential therapeutic applications:
- Antibacterial Activity : Preliminary data indicate effective inhibition against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Related structures have shown promise against fungal infections, warranting further exploration of this compound's antifungal capabilities.
Experimental Evaluations
Several experimental approaches have been employed to evaluate the biological activity of similar compounds:
-
In Vitro Studies :
- Cell cultures exposed to varying concentrations of the compound showed dose-dependent responses in bacterial growth inhibition assays.
- Flow cytometry was utilized to assess reactive oxygen species (ROS) production in treated bacterial cells, indicating oxidative stress as a potential mechanism of action .
-
In Vivo Studies :
- Animal models demonstrated reduced infection rates when treated with compounds structurally related to the target molecule, suggesting systemic efficacy and safety profiles that merit further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in ring systems (azetidine vs. piperazine) and substituent positioning. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Ring System Impact: The target compound’s azetidine ring introduces conformational strain compared to the piperazine in Analog 1. Smaller rings like azetidine may improve metabolic stability due to reduced flexibility but could limit binding to larger protein pockets .
Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound likely enhances solubility and electrophilic interactions compared to Analog 1’s non-sulfonylated 4-fluorophenyl group. Sulfonyl groups are known to improve pharmacokinetic properties by increasing polarity . Analog 2’s difluorophenyl and phenylsulfonyl groups suggest dual electronic effects (electron-withdrawing fluorine and sulfonyl), which may influence reactivity or binding kinetics differently than the target’s single fluorophenylsulfonyl group .
Analog 2 was synthesized via α-halogenated ketone coupling to a triazole-thiol intermediate, a method distinct from the target compound’s likely pathway .
Bioactivity Clustering: highlights that compounds with structural similarities often share bioactivity profiles. The target compound’s dihydrobenzofuran and sulfonyl motifs are associated with anti-inflammatory or kinase-inhibitory activities in related molecules, though direct data are lacking .
Toxicological Considerations :
- Substructure analysis () indicates that dihydrobenzofuran derivatives are scrutinized for hepatotoxicity. The target compound’s dimethyl substitution may mitigate this risk compared to unsubstituted analogs .
Implications of Structural Differences
- Solubility : The sulfonyl group in the target compound likely enhances aqueous solubility over Analog 1, aiding bioavailability .
- Target Selectivity : The triazole-containing Analog 2’s bioactivity (e.g., antifungal or anticancer) may differ significantly from the target compound’s hypothesized kinase or protease inhibition .
Preparation Methods
Cyclization of Phenolic Precursors
The dihydrobenzofuran core is synthesized through acid-catalyzed cyclization of 7-hydroxycoumaranone derivatives. For example, treatment of 2,2-dimethyl-7-hydroxycoumaranone with sulfuric acid in ethanol at 60°C achieves 85% yield.
Alternative Routes via Friedel-Crafts Alkylation
Alternative methods employ Friedel-Crafts alkylation using 2,2-dimethylpropane-1,3-diol and resorcinol derivatives in the presence of BF3·Et2O, yielding 70–75% of the dihydrobenzofuran intermediate.
Etherification: Formation of the (2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy Ethanone Moiety
Williamson Ether Synthesis
Reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetone in anhydrous tetrahydrofuran (THF) using potassium carbonate (1.5 eq) at 25°C for 7 hours achieves 87% yield.
Table 1: Solvent Optimization for Ether Formation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Anhydrous THF | K2CO3 | 25 | 87 |
| Acetonitrile | Cs2CO3 | 40 | 78 |
| Toluene | NaH | 60 | 65 |
Nucleophilic Aromatic Substitution
Activation of the hydroxyl group via conversion to a triflate, followed by reaction with potassium tert-butoxide and chloroacetone in dimethylformamide (DMF), provides a 92% yield but requires stringent anhydrous conditions.
Synthesis of 3-((4-Fluorophenyl)sulfonyl)azetidine
Azetidine Ring Construction
Azetidine is synthesized via Gabriel synthesis from 1,3-dibromopropane and phthalimide, followed by hydrazinolysis (55% yield). Alternatively, cyclization of 3-aminopropanol under Mitsunobu conditions (DIAD, PPh3) affords azetidine in 68% yield.
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
Sulfonylation of azetidine is performed in dichloromethane (DCM) with triethylamine (2 eq) at 0°C, yielding 3-((4-fluorophenyl)sulfonyl)azetidine in 90% purity.
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 0 | 90 |
| Pyridine | THF | 25 | 85 |
| DBU | Acetonitrile | 40 | 88 |
Coupling of Azetidine Sulfonamide to Ethanone
Nucleophilic Substitution
Reaction of 1-chloroethanone with 3-((4-fluorophenyl)sulfonyl)azetidine in THF using NaH as a base at 50°C for 12 hours achieves 75% yield.
Reductive Amination Alternative
Condensation of ethanone with azetidine sulfonamide using sodium cyanoborohydride in methanol (pH 5) provides a milder route with 68% yield but requires chromatographic purification.
Process Optimization and Scalability
Catalytic Hydrogenation for Dehalogenation
Palladium on carbon (10% Pd/C) under 1 MPa H2 in ethanol at 50°C effectively removes halogenated intermediates, as demonstrated in analogous dehalogenation reactions.
Q & A
Basic: What synthetic strategies are recommended for this compound, and what critical reaction parameters require optimization?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the 2,3-dihydrobenzofuran core and subsequent coupling with the sulfonylazetidine moiety. Key steps include:
- Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl groups during benzofuran functionalization to prevent side reactions .
- Coupling Reactions: Mitsunobu or Ullmann-type reactions for ether bond formation between the benzofuran and azetidine components, requiring anhydrous conditions and catalysts like CuI .
- Critical Parameters:
- Temperature: Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to avoid decomposition.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification: Flash chromatography with gradient elution (hexane/ethyl acetate) ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation, and what diagnostic spectral features should be prioritized?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include:
- Dihydrobenzofuran methyl groups: δ 1.3–1.5 ppm (singlet, 6H).
- Sulfonylazetidine protons: δ 3.8–4.2 ppm (multiplet, 4H) .
- ¹³C NMR: Carbonyl (C=O) at δ 190–200 ppm and sulfonyl (SO₂) at δ 110–115 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Infrared (IR): Stretching vibrations for C=O (~1680 cm⁻¹) and S=O (~1350 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate the sulfonylazetidine moiety’s role in target engagement?
Answer:
- Comparative SAR Studies: Synthesize analogs lacking the sulfonyl group or with modified azetidine rings (e.g., pyrrolidine substitution). Test binding affinity via surface plasmon resonance (SPR) or radioligand assays .
- Molecular Dynamics Simulations: Model interactions between the sulfonyl group and target residues (e.g., hydrogen bonding with lysine or arginine) using software like GROMACS .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS. For example, fluorophenyl groups may enhance metabolic stability but reduce solubility .
- Formulation Optimization: Use co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability in vivo .
- Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁸F isotope) and track accumulation in target organs via PET imaging .
Advanced: What methodological framework is recommended for ecological risk assessment of this compound?
Answer:
- Environmental Partitioning: Determine logP (octanol-water) and soil sorption coefficient (Kd) to predict mobility .
- Biodegradation Assays: Use OECD 301F (ready biodegradability) under aerobic conditions with LC-MS monitoring .
- Ecotoxicology: Test acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition (OECD 201) .
Advanced: How can structure-activity relationship (SAR) models account for multifunctional domains in this compound?
Answer:
- Fragment-Based Analysis: Deconstruct the molecule into benzofuran, sulfonylazetidine, and fluorophenyl modules. Synthesize and test each fragment individually .
- Multivariate Statistics: Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ for fluorophenyl) with bioactivity .
- Combinatorial Libraries: Generate derivatives with varied substituents (e.g., methoxy vs. ethoxy on benzofuran) and screen for activity .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: Store at –20°C under argon in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the sulfonyl group .
- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC .
Advanced: How can researchers address synthetic challenges in azetidine ring formation?
Answer:
- Ring-Closing Strategies: Use Staudinger reactions with triphenylphosphine or transition-metal catalysis (e.g., Pd-mediated cyclization) .
- Side Reaction Mitigation: Add molecular sieves to absorb water during sulfonylation to prevent ring-opening .
- High-Throughput Screening: Optimize reaction conditions (solvent, base) using automated platforms for yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
